2-METHYLBUTYL 2-CYANO-2-[3-(PIPERIDIN-1-YL)QUINOXALIN-2-YL]ACETATE
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Overview
Description
2-METHYLBUTYL 2-CYANO-2-[3-(PIPERIDIN-1-YL)QUINOXALIN-2-YL]ACETATE is a complex organic compound that features a quinoxaline core with a piperidine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYLBUTYL 2-CYANO-2-[3-(PIPERIDIN-1-YL)QUINOXALIN-2-YL]ACETATE typically involves multi-step organic reactions. One common approach is the condensation of a quinoxaline derivative with a piperidine derivative under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
2-METHYLBUTYL 2-CYANO-2-[3-(PIPERIDIN-1-YL)QUINOXALIN-2-YL]ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced quinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various reduced quinoxaline derivatives .
Scientific Research Applications
2-METHYLBUTYL 2-CYANO-2-[3-(PIPERIDIN-1-YL)QUINOXALIN-2-YL]ACETATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-METHYLBUTYL 2-CYANO-2-[3-(PIPERIDIN-1-YL)QUINOXALIN-2-YL]ACETATE involves its interaction with specific molecular targets. The quinoxaline core can interact with enzymes and receptors, modulating their activity. The piperidine substituent may enhance the compound’s binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 2-METHYLBUTYL 2-CYANO-2-[3-(PIPERIDIN-1-YL)PYRIDIN-2-YL]ACETATE
- 2-METHYLBUTYL 2-CYANO-2-[3-(PIPERIDIN-1-YL)BENZOTHIAZOL-2-YL]ACETATE
Uniqueness
2-METHYLBUTYL 2-CYANO-2-[3-(PIPERIDIN-1-YL)QUINOXALIN-2-YL]ACETATE is unique due to its specific quinoxaline core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-methylbutyl 2-cyano-2-(3-piperidin-1-ylquinoxalin-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-3-15(2)14-27-21(26)16(13-22)19-20(25-11-7-4-8-12-25)24-18-10-6-5-9-17(18)23-19/h5-6,9-10,15-16H,3-4,7-8,11-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQIXFOUKOQUCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)COC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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